molecular formula C13H23NO5 B3203890 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- CAS No. 1024038-25-2

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B3203890
CAS No.: 1024038-25-2
M. Wt: 273.33 g/mol
InChI Key: ZASZQVNDVYRJDU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 3-(2-ethoxy-2-oxoethoxy)-1,1-dimethylethyl ester. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal conditions are maintained. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 3-[(2-ethoxy-2-oxoethyl)amino]-, 1,1-dimethylethyl ester, (3S)-
  • 1-Pyrrolidinecarboxylic acid, 2-[(2-ethoxy-2-oxoethoxy)methyl]-4-(phenylmethoxy)-, 1,1-dimethylethyl ester, (2S-trans)-

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZQVNDVYRJDU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149857
Record name 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024038-25-2
Record name 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024038-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 3
Reactant of Route 3
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 4
Reactant of Route 4
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 5
Reactant of Route 5
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 6
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.